Trestolone, chemically designated as 7α-methyl-19-nortestosterone (MENT), is a highly potent synthetic androgen active pharmaceutical ingredient (API) utilized primarily in the research and development of long-acting male hormonal contraceptives and next-generation androgen replacement therapies. Unlike traditional endogenous androgens, Trestolone features a 7α-methyl substitution that confers strict resistance to 5α-reductase metabolism and prevents binding to Sex Hormone-Binding Globulin (SHBG) [1]. These structural modifications yield a compound with exceptionally high systemic bioavailability and a highly differentiated tissue-selective pharmacological profile. For procurement and formulation teams, Trestolone represents a high-efficiency API capable of achieving profound antigonadotropic and anabolic effects at microgram-level daily dosages, making it uniquely suited as the core payload for miniaturized, sustained-release drug delivery systems[2].
Attempting to substitute Trestolone with conventional benchmark androgens like Testosterone or Nandrolone fundamentally compromises the physical viability and safety profile of long-acting subdermal formulations. Testosterone is heavily bound by SHBG and requires 5α-reduction to dihydrotestosterone (DHT) for full efficacy in certain tissues, which drives prostate hypertrophy and necessitates milligram-level daily doses that are physically impossible to pack into a single 12-month subdermal implant [1]. Conversely, while Nandrolone avoids 5α-reduction, it lacks sufficient aromatization to estrogenic metabolites, leading to bone density loss and diminished libido during monotherapy. Trestolone solves both procurement and clinical bottlenecks: it aromatizes sufficiently to maintain bone mass, resists 5α-reduction to spare the prostate, and requires such a low daily payload that a single yearly implant becomes physically manufacturable and economically viable [2].
Trestolone's resistance to 5α-reductase provides a quantifiable advantage in tissue selectivity compared to standard testosterone. In castrated animal models, the administration of Trestolone (MENT) increased the weight of anabolic target tissues (bulbocavernosus and levator ani muscles) by 10 times that of testosterone. However, its stimulatory effect on the ventral prostate and seminal vesicles was only 4 times that of testosterone[1]. This highly favorable anabolic-to-androgenic divergence allows formulators to achieve necessary systemic androgenic support without proportionally scaling up the risk of benign prostatic hyperplasia (BPH).
| Evidence Dimension | Tissue growth stimulation (Anabolic vs. Prostate) |
| Target Compound Data | Trestolone (10x muscle stimulation, 4x prostate stimulation) |
| Comparator Or Baseline | Testosterone (1x muscle stimulation, 1x prostate stimulation) |
| Quantified Difference | 2.5-fold improvement in the muscle-to-prostate stimulation ratio. |
| Conditions | Castrated rat model evaluating tissue weight increases per effective dose. |
Enables the development of safer, prostate-sparing androgen replacement therapies that reduce long-term adverse event risks.
The primary procurement driver for Trestolone in contraceptive research is its extreme potency in suppressing the hypothalamic-pituitary-gonadal axis, which drastically reduces the required API payload. Studies demonstrate that complete suppression of Luteinizing Hormone (LH) is achieved with a minimum of 0.3 mg/day of Trestolone, whereas achieving the same suppression requires 3.0 mg/day of testosterone [1]. This 10-fold reduction in the required daily dose is the critical factor that allows a 12-month supply of API to be formulated into just 1 to 4 small subdermal implants (releasing ~400 µg/day), whereas a testosterone-based equivalent would require an impractically large implant volume[2].
| Evidence Dimension | Minimum daily dose for complete LH suppression |
| Target Compound Data | Trestolone (0.3 mg/day) |
| Comparator Or Baseline | Testosterone (3.0 mg/day) |
| Quantified Difference | 90% reduction in required daily API payload for equivalent gonadotropin suppression. |
| Conditions | Primate (monkey) model evaluating dose-dependent LH suppression. |
A 10x lower payload requirement makes 12-month sustained-release subdermal implants physically manufacturable and commercially viable.
Trestolone features a 7α-methyl group that sterically hinders binding to Sex Hormone-Binding Globulin (SHBG), a carrier protein that heavily sequesters endogenous androgens. While testosterone exhibits high affinity for SHBG—leaving only 2-3% of the hormone circulating in a 'free' or biologically active state—Trestolone exhibits negligible binding affinity to SHBG. Consequently, nearly 100% of circulating Trestolone remains unbound and active at the androgen receptor. This pharmacokinetic efficiency prevents the need to over-dose the formulation to compensate for protein binding, directly lowering API consumption per unit and ensuring more predictable dose-response curves across diverse patient populations.
| Evidence Dimension | Sex Hormone-Binding Globulin (SHBG) affinity |
| Target Compound Data | Trestolone (Negligible / <1% relative binding affinity) |
| Comparator Or Baseline | Testosterone (High SHBG binding affinity) |
| Quantified Difference | Near-total elimination of SHBG-mediated sequestration for Trestolone. |
| Conditions | In vitro relative binding affinity assays for human SHBG. |
Eliminating SHBG binding drastically increases the free-fraction of the API, maximizing cost-efficiency and clinical predictability in systemic formulations.
Due to its 10-fold greater potency in suppressing LH and FSH compared to testosterone, Trestolone is the premier API for long-acting male contraceptive implants. Its microgram-level daily payload requirement allows formulators to design single or dual miniature implants that provide year-long efficacy, solving the volume constraints that cause testosterone-based implants to fail[1].
Trestolone is highly suited for HRT formulations targeting older demographics where benign prostatic hyperplasia (BPH) is a concern. Because it does not undergo 5α-reduction into DHT, it provides necessary muscle, bone, and mood maintenance without proportionally stimulating prostate tissue growth, offering a wider therapeutic index than generic testosterone [2].
Trestolone serves as the critical base precursor for synthesizing depot esters like Trestolone Acetate or Trestolone Enanthate. Its lack of SHBG binding ensures that once the ester is cleaved in vivo, the resulting free hormone is fully bioavailable, making it an exceptionally efficient API for long-acting intramuscular injectables [3].
Irritant;Health Hazard